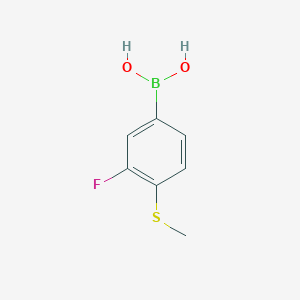

3-Fluoro-4-(methylthio)phenylboronic acid

Descripción

The Evolution of Organoboron Compounds in Synthesis and Medicinal Chemistry

The field of organoboron chemistry has undergone a remarkable evolution, transitioning from niche academic curiosities to indispensable tools in modern chemical synthesis and drug discovery. nih.gov Initially synthesized in 1860, boronic acids and their derivatives were, for a considerable period, primarily of academic interest. nih.gov A pivotal moment in their history was the development of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. mdpi.comresearchgate.net This reaction, which utilizes boronic acids as key coupling partners, revolutionized the construction of complex organic molecules and significantly expanded the accessibility and utility of organoboron compounds. mdpi.comboronmolecular.com

In recent decades, the application of organoboron compounds has extended dramatically into medicinal chemistry. nih.govresearchgate.net This expansion is driven by the unique electronic and structural properties of boron. The boron atom in boronic acids possesses a vacant p-orbital, allowing it to act as a Lewis acid and form reversible covalent bonds with electron-rich atoms, a key feature in their biological activity. nih.govwikipedia.org This has led to the development of several FDA-approved boron-containing drugs, including the anticancer agent bortezomib (B1684674) (Velcade) and the antifungal tavaborole (B1682936) (Kerydin), highlighting the therapeutic potential of this class of compounds. nih.govmdpi.commdpi.com

A General Overview of Boronic Acid Applications

Boronic acids are valued for their stability, generally low toxicity, and versatile reactivity. nih.gov Beyond the foundational Suzuki-Miyaura coupling, they participate in a wide array of other chemical transformations, including Chan-Lam coupling for carbon-nitrogen and carbon-oxygen bond formation, as well as additions to alkenes and carbonyl compounds. researchgate.netwikipedia.org

Their applications span numerous scientific disciplines:

Organic Synthesis : They serve as crucial building blocks for constructing complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals. nih.govboronmolecular.com

Medicinal Chemistry : Boronic acids are incorporated into drug candidates to act as enzyme inhibitors. wikipedia.orgnih.gov Their ability to form reversible covalent bonds with active site residues of enzymes, such as serine proteases, is a key mechanism of action. wikipedia.org The drug bortezomib, for instance, targets the proteasome through the interaction of its boronic acid moiety. wikipedia.org

Sensors and Molecular Recognition : The capacity of boronic acids to bind reversibly with diols, such as those found in sugars, has led to their use in the development of sensors for glucose and other carbohydrates. boronmolecular.comwikipedia.orgnih.gov This has significant implications for diabetes monitoring and diagnostics. researchgate.net

Materials Science : Boronic acid derivatives are employed in the creation of functional materials, including polymers and nanomaterials, due to their self-assembly properties and responsiveness to stimuli. boronmolecular.comnih.gov

Propiedades

IUPAC Name |

(3-fluoro-4-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2S/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDNUZUKUGDDGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)SC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620307 | |

| Record name | [3-Fluoro-4-(methylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221030-80-4 | |

| Record name | [3-Fluoro-4-(methylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Phenylboronic Acid Derivatives

The preparation of arylboronic acids is a well-developed field in organic chemistry, with a multitude of methods available to introduce a boronic acid moiety onto an aromatic ring. These methods range from classical organometallic approaches to modern transition-metal-catalyzed reactions, each with its own set of advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions.

Traditional Approaches: Organometallic Reagents (e.g., Grignard, Organolithium) with Borate (B1201080) Esters

One of the most conventional and widely used methods for the synthesis of arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate, typically trimethyl borate or triisopropyl borate. This is followed by an acidic workup to hydrolyze the resulting boronate ester to the desired boronic acid. rsc.orggoogle.com

The general scheme for this approach is as follows:

Formation of the Organometallic Reagent: An aryl halide (bromide or iodide) is reacted with magnesium metal to form a Grignard reagent (ArMgX) or with an organolithium reagent (like n-butyllithium) to form an aryllithium species (ArLi).

Borylation: The highly nucleophilic organometallic reagent is then added to an electrophilic borate ester, such as triisopropyl borate, at low temperatures (e.g., -78 °C) to form the corresponding boronate ester. organic-chemistry.org

Hydrolysis: The boronate ester is subsequently hydrolyzed, typically with aqueous acid, to yield the final arylboronic acid.

For the synthesis of 3-fluoro-4-(methylthio)phenylboronic acid, a plausible precursor would be 4-bromo-2-fluoro-1-(methylthio)benzene. The reaction of this precursor with magnesium or n-butyllithium would generate the corresponding Grignard or organolithium reagent, which could then be reacted with a borate ester. A patent describing the synthesis of the structurally similar 3,5-difluoro-4-methyl phenylboronic acid utilizes the reaction of 4-bromo-2,6-difluorotoluene with n-butyllithium followed by the addition of triisopropyl borate. organic-chemistry.org This suggests that a similar organolithium-based approach could be a viable route for the target molecule.

| Reagent Type | General Reactants | Key Conditions | Product |

| Grignard Reagent | Aryl halide (ArX, X=Br, I), Mg, B(OR)₃ | Anhydrous ether solvent | Arylboronic acid |

| Organolithium Reagent | Aryl halide (ArX, X=Br, I), R-Li, B(OR)₃ | Low temperature (-78 °C), anhydrous solvent | Arylboronic acid |

Palladium-Catalyzed Borylation of Aryl Halides with Diboron (B99234) Reagents (Miyaura Borylation)

The Miyaura borylation is a powerful and versatile palladium-catalyzed cross-coupling reaction that allows for the synthesis of arylboronate esters from aryl halides or triflates and a diboron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.orgnih.govresearchgate.netresearchgate.net This method offers excellent functional group tolerance and is often preferred over traditional organometallic methods due to its milder reaction conditions. nih.gov

The catalytic cycle of the Miyaura borylation generally involves:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

Transmetalation: The Pd(II) species then undergoes transmetalation with the diboron reagent. This step is often facilitated by a base, such as potassium acetate (B1210297) (KOAc), which is thought to activate the diboron reagent or the palladium complex. nih.gov

Reductive Elimination: The resulting palladium-boryl intermediate undergoes reductive elimination to furnish the arylboronate ester and regenerate the Pd(0) catalyst.

This method could be readily applied to the synthesis of the pinacol (B44631) ester of this compound, which can then be hydrolyzed to the free boronic acid if required. The starting material would again be an appropriately substituted aryl halide, such as 4-bromo-2-fluoro-1-(methylthio)benzene. The mild conditions of the Miyaura borylation are particularly advantageous when dealing with substrates bearing potentially sensitive functional groups.

| Component | Example | Role |

| Catalyst | PdCl₂(dppf), Pd(PPh₃)₄ | Facilitates the cross-coupling reaction |

| Diboron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Source of the boryl group |

| Base | Potassium acetate (KOAc) | Activates the diboron reagent or palladium complex |

| Substrate | Aryl halide or triflate | Provides the aryl scaffold |

Transition Metal-Catalyzed C-H Borylation

A more recent and highly atom-economical approach to arylboronic acids is the transition metal-catalyzed direct C-H borylation of arenes. youtube.comnih.govrsc.orgresearchgate.net This methodology avoids the need for pre-functionalized aryl halides and instead directly converts a C-H bond into a C-B bond. Iridium-based catalysts are most commonly employed for this transformation, often in combination with a bidentate nitrogen ligand. youtube.com

The regioselectivity of C-H borylation is typically governed by steric factors, with the borylation occurring at the least sterically hindered C-H bond. For a substrate like 1-fluoro-2-(methylthio)benzene, this would likely lead to a mixture of isomers. However, directed C-H borylation, where a directing group on the substrate guides the catalyst to a specific C-H bond (usually in the ortho position), can provide high regioselectivity. While the fluoro and methylthio groups are not strong directing groups for this transformation, their electronic and steric influence would play a role in the product distribution. Cobalt-catalyzed systems have also been explored for meta-selective C-H borylation of fluorinated arenes, which could be a potential strategy to control the regioselectivity. nih.gov

| Catalyst System | Key Feature | Typical Substrate |

| Iridium-based catalysts | High activity for C-H activation | Arenes and heteroarenes |

| Cobalt-based catalysts | Can provide meta-selectivity | Fluorinated arenes |

Transition Metal-Free Borylation Reactions

In an effort to develop more sustainable and cost-effective synthetic methods, transition-metal-free borylation reactions have emerged as a viable alternative. nih.govbeilstein-journals.orged.ac.uk These reactions often proceed via radical pathways and can be initiated by thermal or photochemical means. nih.goved.ac.uk

For instance, the borylation of aryl halides can be achieved in the absence of a transition metal catalyst, sometimes utilizing a strong base or photoredox catalysis. nih.gov Another approach involves the thermal generation of aryl radicals from triarylbismuthines in the presence of a diboron reagent. ed.ac.uk While these methods are still under development compared to their transition-metal-catalyzed counterparts, they offer the advantage of avoiding potential metal contamination in the final product.

Electrophilic Borylation of Electron-Rich Arenes

Electrophilic borylation is a method that involves the reaction of an electron-rich aromatic compound with an electrophilic boron reagent. rsc.orgrsc.orgnih.gov This reaction is analogous to other electrophilic aromatic substitution reactions like nitration or halogenation. The reactivity of the arene is crucial, with electron-donating groups enhancing the rate of reaction.

For a substrate like 1-fluoro-2-(methylthio)benzene, the activating effect of the methylthio group and the deactivating but ortho-, para-directing effect of the fluorine atom would influence the position of borylation. The regiochemical outcome would depend on the specific electrophilic boron reagent and reaction conditions employed. Boron trihalides, such as BCl₃ or BBr₃, can be used as borylating agents, often in the presence of a Lewis acid or under thermal conditions. rsc.orgnih.gov

Sandmeyer-Type Borylation of Anilines

The Sandmeyer reaction traditionally involves the conversion of an aryldiazonium salt, derived from an aniline (B41778), to an aryl halide using a copper(I) salt. chemicalbook.com A modern variation of this reaction allows for the synthesis of arylboronate esters from anilines. chemicalbook.com This Sandmeyer-type borylation involves the diazotization of an aniline followed by a reaction with a diboron reagent, which can be either copper-catalyzed or proceed under metal-free conditions. chemicalbook.com

Given the availability of 3-fluoro-4-(methylthio)aniline (B1291483) as a potential precursor, this method presents a direct and attractive route to this compound. The synthesis of the related 3-fluoro-4-(methylthio)phenol (B178303) from this aniline has been reported, indicating the feasibility of the initial diazotization step. The subsequent borylation would provide a straightforward pathway to the target molecule.

| Reaction Type | Starting Material | Key Reagents |

| Sandmeyer-Type Borylation | Arylamine (Ar-NH₂) | NaNO₂, acid, B₂pin₂ |

Catalytic Decarboxylative Borylation of N-hydroxyphthalimide Esters

A prominent modern technique for synthesizing organoboron compounds is the catalytic decarboxylative borylation of N-hydroxyphthalimide (NHPI) esters. acs.org This method transforms readily available carboxylic acids into valuable boronic esters by using the corresponding NHPI ester as a redox-active intermediate. acs.orgorganic-chemistry.org The transformation was pioneered by Baran and co-workers, initially requiring nickel catalysis. acs.org

Subsequently, more accessible catalytic systems have been developed. One effective approach employs tert-butyl isonicotinate (B8489971) as an inexpensive and readily available organocatalyst, operating under base-free conditions. acs.orgnih.gov In this process, the NHPI ester of an aryl or alkenyl carboxylic acid reacts with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to yield the corresponding boronate ester. nih.govresearchgate.net The reaction mechanism is proposed to involve the generation of a transient aryl radical via radical decarboxylation, which then couples with a pyridine-stabilized boryl radical. nih.govresearchgate.net The activation of the redox-active ester may occur through an intramolecular single-electron-transfer (SET) process within a pyridine-diboron-phthalimide adduct. nih.govresearchgate.net This methodology is notable for its applicability to a wide range of substrates, including those that are challenging to decarboxylate using traditional transition-metal catalysis. nih.gov

Alternative approaches include electrochemically promoted and photoinduced decarboxylative borylation. The electrochemical method proceeds in an undivided cell without transition metals or photocatalysts, offering broad substrate scope and scalability. ccspublishing.org.cn Visible-light-mediated photochemical conversion also provides an efficient route, converting redox-active esters with hypoboric acid into boronic esters, again avoiding the need for a metal catalyst. organic-chemistry.org

Specific Synthesis of this compound and Related Analogues

The synthesis of this compound begins with the preparation of a suitable aromatic precursor containing the key fluorine and methylthio functional groups. A common strategy involves the modification of commercially available starting materials. For instance, a precursor like 3-fluoro-4-(methylthio)phenol can be synthesized from 3-fluoro-4-(methylthio)aniline. chemicalbook.com This transformation is typically achieved through a Sandmeyer-type reaction, where the aniline is first converted to a diazonium salt using sodium nitrite (B80452) and a strong acid like sulfuric acid at low temperatures. chemicalbook.com The subsequent decomposition of the diazonium salt in the presence of copper salts, such as copper(I) oxide and copper(II) nitrate, yields the desired phenol. chemicalbook.com The crude product is then purified using techniques like flash column chromatography. chemicalbook.com

Alternatively, precursors can be built from simpler aromatic systems. For example, a related compound, 4-bromo-2,6-difluorotoluene, is prepared from 1-bromo-3,5-difluorobenzene. google.com This involves a reaction with lithium diisopropylamide (LDA) to generate a phenyl anion, which then reacts with methyl iodide to introduce the methyl group. google.com Such multi-step sequences allow for the precise installation of the required substituents on the aromatic ring before the final borylation step.

The conversion of an aryl halide precursor, such as a bromo-substituted fluorinated thioether, into the corresponding boronic acid is a well-established transformation. A standard and highly effective method is the halogen-lithium exchange followed by reaction with a boron electrophile. This process is typically conducted under an inert atmosphere (e.g., nitrogen) at very low temperatures to prevent side reactions. google.com

The aryl halide is treated with an organolithium reagent, most commonly n-butyllithium, at temperatures around -78 °C. google.com After the lithium-halogen exchange is complete, a borate ester, such as triisopropyl borate, is added to the reaction mixture. google.com This forms a boronate complex, which is then hydrolyzed by acidic workup (e.g., with dilute hydrochloric acid) to yield the final boronic acid. google.com The pH is carefully adjusted to ensure the precipitation and stability of the product. google.com The crude boronic acid is often purified by rinsing with a non-polar solvent like n-hexane to remove organic impurities, yielding the target compound. google.com

Boron-based catalysts are themselves a growing area of interest, with applications in a variety of chemical transformations. researchgate.net In the context of organoboron synthesis, heterogeneous systems are being developed for C-H and C-X borylation reactions. rhhz.net These approaches provide a practical and sustainable alternative to traditional methods that rely on stoichiometric organometallic reagents (like Grignard or organolithium reagents) or expensive and sensitive homogeneous catalysts. rhhz.net The development of robust heterogeneous catalysts is a key focus in making the synthesis of valuable building blocks like this compound more efficient. rhhz.netstanford.edu

Advanced Chemical Transformations Involving this compound

This compound is primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. libretexts.org This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and conjugated systems. libretexts.org The reaction's popularity stems from the mild reaction conditions, commercial availability of diverse boronic acids, and the low toxicity of the boron-containing byproducts. nih.gov

The catalytic cycle generally involves three key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with an organohalide (Ar¹-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate. libretexts.org

Transmetalation : The organoboron compound (in this case, this compound) reacts with the Pd(II) complex in the presence of a base. The organic group from the boron atom is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and functional group tolerance. libretexts.orgnih.gov Phosphine (B1218219) ligands are commonly employed to stabilize the palladium catalyst and enhance its reactivity. libretexts.org this compound can be coupled with a wide array of aryl and heteroaryl halides or triflates, making it a valuable building block for synthesizing complex molecules in medicinal chemistry and materials science. nih.govnih.gov

Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Halide Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene/H₂O | 100 | >90 |

| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 85-95 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 80 | 75-85 |

| 4 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | >90 |

| 5 | Methyl 4-iodobenzoate | PdCl₂(dppf) | K₂CO₃ | DMF | 90 | >95 |

This table presents typical conditions and expected yield ranges for Suzuki-Miyaura reactions involving substituted arylboronic acids and various aryl halide partners, based on established literature protocols. nih.govnih.gov

Suzuki-Miyaura Cross-Coupling Reactions

Mechanistic Investigations of Transmetalation Pathways (Boronate vs. Oxo-Palladium)

The critical step in the Suzuki-Miyaura catalytic cycle is transmetalation, where the organic moiety is transferred from the boron atom to the palladium(II) center. For arylboronic acids like this compound, two primary pathways for transmetalation are debated: the "boronate" pathway and the "oxo-palladium" pathway. researchgate.net

In the boronate pathway , the boronic acid is first activated by a base (e.g., hydroxide (B78521) or alkoxide) to form a more nucleophilic tetracoordinate boronate species. This activated boronate then reacts with the arylpalladium(II) halide complex (Ar-Pd-X), displacing the halide and transferring the aryl group to the palladium.

The oxo-palladium pathway , conversely, involves the reaction of the palladium(II) halide complex with the base to form a palladium-hydroxo (Ar-Pd-OH) or palladium-alkoxo (Ar-Pd-OR) complex. This complex then reacts with the neutral boronic acid. The increased Lewis basicity of the hydroxide or alkoxide ligand on the palladium is thought to facilitate the transmetalation step.

While both pathways are considered plausible, the operative mechanism can depend on specific reaction conditions such as the nature of the base, solvent, and ligands. Kinetic studies on related systems suggest that the oxo-palladium pathway may be kinetically favored under many common Suzuki-Miyaura conditions. researchgate.net For this compound, the presence of the electron-withdrawing fluorine atom and the potentially coordinating sulfur atom of the methylthio group could influence the equilibrium between the boronic acid and boronate forms, as well as the kinetics of the transmetalation step, though specific mechanistic studies on this compound are not extensively documented.

Role of Base and Ligand Effects in Catalytic Efficiency

The choice of base and ligands is crucial for the efficiency of the Suzuki-Miyaura coupling of this compound.

Bases serve multiple roles in the catalytic cycle. Their primary function is to facilitate the transmetalation step, either by activating the boronic acid to the more reactive boronate (boronate pathway) or by generating the palladium-hydroxo/alkoxo complex (oxo-palladium pathway). researchgate.netwikipedia.org Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, Ba(OH)₂). The strength and nature of the base can significantly impact the reaction rate and yield. For substrates prone to side reactions like protodeboronation, a milder base may be preferable.

Ligands , typically phosphines or N-heterocyclic carbenes (NHCs), are essential for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity. The electronic and steric properties of the ligand influence both the oxidative addition and reductive elimination steps of the catalytic cycle. Electron-rich and bulky ligands, such as tri(tert-butyl)phosphine or biaryl phosphines (e.g., SPhos, XPhos), are often effective in promoting the coupling of challenging substrates, including sterically hindered or electronically deactivated aryl halides. nih.gov For this compound, the selection of an appropriate ligand would be critical to achieve high yields and turnover numbers, especially when coupled with less reactive aryl chlorides.

| Factor | Role in Suzuki-Miyaura Coupling | Examples |

| Base | Activates boronic acid (boronate pathway) or palladium complex (oxo-palladium pathway); influences reaction rate and prevents side reactions. | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH |

| Ligand | Stabilizes Pd(0) catalyst; modulates electronic and steric environment of Pd center, influencing oxidative addition and reductive elimination. | PPh₃, P(t-Bu)₃, SPhos, XPhos |

Substrate Scope and Functional Group Tolerance

This compound is expected to couple with a wide range of organic halides and pseudohalides, including aryl, heteroaryl, and vinyl bromides, iodides, and triflates. The success of these couplings depends on the reaction conditions and the nature of the coupling partner. The presence of the fluoro and methylthio groups on the boronic acid imparts specific electronic properties. The fluorine atom is electron-withdrawing, which can decrease the nucleophilicity of the aryl group, potentially slowing the transmetalation step. Conversely, the methylthio group is generally considered to be ortho, para-directing and can have a mild electron-donating effect through resonance, although its sulfur atom can also coordinate to the palladium center, potentially influencing the catalytic activity.

The Suzuki-Miyaura reaction is known for its excellent functional group tolerance, and couplings involving this compound are expected to be compatible with a variety of functional groups on the coupling partner, such as esters, ketones, amides, nitriles, and ethers. However, substrates with acidic protons (e.g., phenols, anilines) may require protection or the use of a suitable base to avoid side reactions. The thioether moiety in this compound is generally stable under Suzuki-Miyaura conditions, although strong oxidizing conditions should be avoided to prevent oxidation of the sulfur. acs.org

| Coupling Partner Type | Expected Reactivity with this compound | Tolerated Functional Groups |

| Aryl Iodides | High | Esters, ketones, ethers, nitriles |

| Aryl Bromides | Good to High | Esters, ketones, ethers, nitriles |

| Aryl Chlorides | Moderate (requires specialized ligands/conditions) | Esters, ketones, ethers, nitriles |

| Aryl Triflates | Good to High | Esters, ketones, ethers, nitriles |

| Vinyl Halides | Good | Most common functional groups |

| Heteroaryl Halides | Variable (depends on heterocycle) | Most common functional groups |

Other Carbon-Carbon Bond Forming Reactions (e.g., Chan-Lam, Petasis)

Beyond the Suzuki-Miyaura reaction, this compound can participate in other important carbon-carbon bond-forming reactions.

The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst. It involves the coupling of a boronic acid with an amine or an alcohol. researchgate.netorganic-chemistry.orgwikipedia.org While primarily used for C-N and C-O bond formation, variations for C-C bond formation exist. The reaction is often carried out under mild conditions, open to the air. The electronic nature of the arylboronic acid can influence the reaction efficiency.

The Petasis reaction , also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of α-amino acids and their derivatives. The reactivity of the boronic acid in the Petasis reaction can be sensitive to electronic effects. For instance, arylboronic acids with electron-withdrawing groups, such as a fluorine atom at the 3-position, have been reported to result in lower conversions in some cases. nih.gov This suggests that the Petasis reaction of this compound might require optimized conditions to achieve high yields.

Nucleophilic Substitution Reactions with Boronic Acids

Arylboronic acids can act as nucleophiles in certain substitution reactions, offering a transition-metal-free alternative for the formation of carbon-carbon bonds. In these reactions, the boronic acid, often activated by a base, displaces a leaving group on an electrophilic carbon center. For example, stereospecific nucleophilic substitution has been achieved with arylboronic acids and chiral α-aryl-α-mesylated acetamides, where the CONH functionality is believed to play a crucial role in promoting the reaction. researchgate.net While specific examples involving this compound in this type of reaction are not documented, its participation would be mechanistically plausible, with the nucleophilicity of the aryl ring being influenced by the combined electronic effects of the fluoro and methylthio substituents.

Oxidation Reactions of Arylboronic Acids (e.g., to Phenols)

Arylboronic acids can be oxidized to the corresponding phenols, a transformation that provides a valuable synthetic route to these important compounds. This ipso-hydroxylation can be achieved using various oxidizing agents. Common reagents include hydrogen peroxide (H₂O₂), often in the presence of a base like NaOH, and oxone. Metal-free conditions using reagents such as N-oxides have also been developed, offering a milder alternative. The general mechanism is believed to involve the formation of a boronate intermediate which then undergoes rearrangement and subsequent hydrolysis to yield the phenol. For this compound, oxidation would be expected to yield 3-fluoro-4-(methylthio)phenol. Care must be taken to select an oxidizing agent that is compatible with the methylthio group, as strong oxidants could potentially oxidize the sulfur to a sulfoxide (B87167) or sulfone.

| Oxidizing Agent | Typical Conditions |

| Hydrogen Peroxide (H₂O₂) | Aqueous base (e.g., NaOH), room temperature |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous acetone (B3395972) or methanol |

| N-Oxides (e.g., Pyridine N-oxide) | Organic solvent, room temperature |

Homologation Reactions

Homologation reactions of boronic acids involve the insertion of a one-carbon unit into the carbon-boron bond, typically leading to the formation of benzylboronic esters. A well-known example is the Matteson homologation, which utilizes a chloromethyl)lithium reagent. More recently, palladium-catalyzed homologation reactions of arylboronic acids have been developed using halomethylboronic esters. u-tokyo.ac.jp These reactions provide access to valuable benzylic boron compounds that can be further elaborated through subsequent cross-coupling reactions. The application of these methods to this compound would be expected to produce the corresponding (3-fluoro-4-(methylthio)benzyl)boronic acid derivative, a versatile synthetic intermediate. The electronic properties of the aryl ring can influence the efficiency of these transformations.

Derivatization to Boronic Esters and Azaesters for Stability and Further Functionalization

The inherent propensity of boronic acids to undergo dehydration to form cyclic boroxines, alongside their polarity, can present challenges in purification, characterization, and storage. To mitigate these issues and to modulate reactivity for subsequent applications, this compound is often converted into more stable derivatives such as boronic esters and azaesters. These derivatives also serve as protected forms of the boronic acid, allowing for functionalization of other parts of the molecule without interference from the boronic acid moiety.

Boronic Ester Formation

The most common strategy for enhancing the stability of this compound is its conversion into a boronic ester, typically through reaction with a diol. Pinacol esters are widely utilized due to their high stability and crystallinity, which facilitates purification and handling. The formation of the pinacol ester proceeds via an esterification reaction between the boronic acid and pinacol (2,3-dimethyl-2,3-butanediol). This reaction is typically carried out in an organic solvent, and the equilibrium is driven towards the product by the removal of water, often through azeotropic distillation or the use of a dehydrating agent.

Table 1: Representative Reaction Conditions for Pinacol Ester Formation

| Reagent | Diol | Catalyst/Base | Solvent | Temperature | Yield |

| This compound | Pinacol | Not Applicable (Dehydration) | Toluene | Reflux | High |

| 4-Bromo-2-fluoro-1-(methylthio)benzene | Bis(pinacolato)diboron | Pd(dppf)Cl₂ / Potassium Acetate | DMSO | 90 °C | Good to High |

Note: The data in this table is illustrative and based on general procedures for phenylboronic acid esterification and Miyaura borylation. Actual yields may vary.

The resulting pinacol ester of this compound exhibits improved stability towards air and moisture, is more soluble in organic solvents, and is less prone to protodeboronation compared to the free boronic acid. The pinacol protecting group can be readily cleaved under specific conditions to regenerate the boronic acid for use in subsequent reactions, such as Suzuki-Miyaura cross-coupling.

Azaester Formation

Azaesters, such as N-methyliminodiacetic acid (MIDA) esters and diethanolamine (B148213) esters, represent another class of stable derivatives for boronic acids. These derivatives are particularly valuable in the context of slow-release cross-coupling reactions and for the development of prodrugs.

N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that are compatible with a wide range of reaction conditions. The formation of a MIDA ester from this compound would typically involve the reaction of the boronic acid with N-methyliminodiacetic acid in a solvent like dimethylformamide (DMF) at an elevated temperature. This condensation reaction forms a bicyclic structure that protects the boronic acid functionality.

Table 2: General Conditions for MIDA Boronate Synthesis

| Reagent | Amine | Solvent | Temperature | Reaction Time | Typical Yield |

| This compound | N-methyliminodiacetic acid | DMF | 160 °C | 10 min (Microwave) | High |

Note: This data is based on a general, rapid microwave-assisted method for the synthesis of MIDA boronates.

Another type of azaester can be formed through the reaction with diethanolamine. The resulting diethanolamine adducts often exhibit enhanced stability and can be used as prodrugs that release the active boronic acid under physiological conditions. The synthesis of a diethanolamine ester of this compound would involve the condensation of the boronic acid with diethanolamine in a suitable solvent, often with heating.

The derivatization of this compound into these ester and azaester forms is a crucial step for its practical application in organic synthesis and medicinal chemistry, providing stable and readily handled intermediates for further functionalization and molecular construction.

This compound as a Catalyst or Co-catalyst

Organoboron acids are recognized for their utility as stable, soluble, and mild Lewis acid catalysts for a variety of organic transformations. nih.gov The catalytic activity of boronic acids stems from the electron-deficient nature of the boron atom, which allows it to function as a Lewis acid and activate substrates, typically those containing oxygen or nitrogen atoms. nih.gov

Lewis Acid Catalysis

The fundamental catalytic action of boronic acids is rooted in their Lewis acidity, enabling the reversible formation of covalent bonds with nucleophiles like alcohols, amines, and carbonyls. nih.gov While specific studies detailing the use of this compound as a Lewis acid catalyst are not prominent in the literature, its structure suggests it would possess this capability. The electron-withdrawing fluorine atom on the phenyl ring is expected to enhance the Lewis acidity of the boron center, potentially making it an effective catalyst for reactions such as dehydrative condensations, acylations, and carbonyl additions. nih.gov

The general mechanism for boronic acid-catalyzed dehydrative reactions involves the activation of a carboxylic acid or alcohol through the formation of a boronate ester intermediate. This activation facilitates nucleophilic attack and the subsequent elimination of water. The efficiency of such catalysts can be influenced by the electronic properties of the substituents on the phenyl ring.

Enantioselective Reactions

The direct use of achiral boronic acids like this compound as the primary source of chirality in enantioselective reactions is not a standard approach. Asymmetric catalysis is typically achieved by employing a chiral ligand in conjunction with a transition metal or by using a chiral organocatalyst. acs.orgnih.gov

In the context of transition-metal-catalyzed enantioselective reactions, arylboronic acids serve almost exclusively as nucleophilic coupling partners (reagents) rather than catalysts. nih.govresearchgate.net For instance, in the enantioselective Hayashi-Miyaura reaction, the chirality of the product is dictated by the chiral phosphine ligand bound to the rhodium or palladium catalyst, while the boronic acid is the substrate that delivers the aryl group. researchgate.net There is currently no documented evidence of this compound itself being used to induce enantioselectivity in a catalytic manner.

Amide Bond Formation

Boronic acid-catalyzed amide bond formation represents a significant advancement in green chemistry, offering a direct and waste-free alternative to traditional methods that rely on stoichiometric coupling reagents. sigmaaldrich.com The general principle involves the activation of a carboxylic acid by the boronic acid catalyst, facilitating its condensation with an amine. nih.gov

While research has specifically highlighted the effectiveness of sulfur-containing fluorous boronic acids in promoting dehydrative condensation between carboxylic acids and amines, nih.gov studies focusing on this compound for this purpose are not available. However, based on existing research, one can infer its potential. The presence of both a fluorine atom and a sulfur-containing group could modulate catalyst activity and solubility. nih.gov A proposed mechanism for boronic acid-catalyzed amidation involves the formation of an acyloxyboronate intermediate, which is highly electrophilic and readily undergoes aminolysis.

To illustrate the principle, the following table shows representative results for amidation catalyzed by a different, but structurally relevant, sulfur-containing boronic acid catalyst.

| Carboxylic Acid | Amine | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylacetic acid | Benzylamine | 5 | 95 | nih.gov |

| 4-Methoxybenzoic acid | Benzylamine | 5 | 96 | nih.gov |

| Hexanoic acid | Benzylamine | 5 | 94 | nih.gov |

| Phenylacetic acid | Piperidine | 5 | 92 | nih.gov |

Note: The data presented is for a fluorous sulfur-containing boronic acid catalyst and is intended to be illustrative of the catalytic principle, as specific data for this compound is not available.

Role in Transition Metal-Catalyzed Reactions

In transition metal catalysis, this compound is overwhelmingly used as a nucleophilic reagent, most famously in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. Its role as a ligand or a component in catalyst design is not its primary function.

Ligand Effects and Catalyst Design

Arylboronic acids are not typically employed as ligands in the conventional sense, where a molecule coordinates to a metal center to modulate its reactivity and selectivity. The primary interaction of a boronic acid with a transition metal catalyst, such as palladium, is through transmetalation, a key step in the catalytic cycle of cross-coupling reactions where the organic group is transferred from boron to the metal.

While the structure of the boronic acid (including its substituents) can influence the rate and efficiency of the transmetalation step, this is considered a substrate effect rather than a ligand effect. The actual ligands—typically phosphines or N-heterocyclic carbenes—are separate components of the catalytic system that remain bound to the metal throughout the cycle and are crucial for its stability and activity. There is no evidence to suggest that this compound is designed or used as a formal ligand to control a metal catalyst's properties.

Photoinduced Catalysis

Recent advances in catalysis have seen the merger of photoredox catalysis with transition metal catalysis. nih.gov In these systems, a photocatalyst, upon absorbing light, can engage in single-electron transfer processes to generate radical intermediates or change the oxidation state of a transition metal catalyst.

In this context, arylboronic acids have been used as substrates in photoinduced reactions. For example, in flavin metallaphotoredox catalysis, a photocatalyst can convert a boronic acid into a carbon-centered radical in an aqueous medium. nih.gov This radical can then participate in various bond-forming reactions. In this scenario, this compound would act as a radical precursor (a reagent), not as a component of the catalytic system itself (i.e., not as the photocatalyst or part of the transition metal complex). Its specific electronic properties, influenced by the fluoro and methylthio groups, would affect the ease of its oxidation to the corresponding radical.

The table below provides examples of C-C bond formation using a general phenylboronic acid in a metallaphotoredox system to illustrate the concept.

| Coupling Partner | Boronic Acid | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Dehydroalanine Peptide | Phenylboronic acid | Lumiflavin / Pd(TFA)₂ | 73 | nih.gov |

| Dehydroalanine Peptide | 4-Fluorophenylboronic acid | Lumiflavin / Pd(TFA)₂ | 68 | nih.gov |

| Dehydroalanine Peptide | 4-(Trifluoromethyl)phenylboronic acid | Lumiflavin / Pd(TFA)₂ | 55 | nih.gov |

Note: The data illustrates the role of arylboronic acids as reagents in photoinduced catalysis. Specific data for this compound in such a system is not available in the cited literature.

Mechanistic Studies and Computational Chemistry

The catalytic utility of this compound is underpinned by its specific electronic and steric properties. Mechanistic studies, often augmented by computational chemistry, provide crucial insights into how this reagent behaves in chemical reactions, helping to optimize reaction conditions and predict outcomes.

Elucidation of Reaction Pathways and Intermediates

Understanding the precise sequence of steps a reaction follows—the reaction pathway—and identifying any transient species, or intermediates, formed along the way is fundamental to mechanistic chemistry. For reactions involving organoboron compounds like this compound, these investigations are key to explaining their reactivity.

While specific studies detailing the reaction pathways for this compound are not prevalent, the general mechanisms of boronic acids are well-established. In Suzuki-Miyaura cross-coupling, for instance, the pathway involves oxidative addition, transmetalation, and reductive elimination. The nature of the substituents on the phenylboronic acid can influence the kinetics of these steps.

In related mechanistic studies on the thioboration of alkynes, researchers have proposed pathways involving the activation of an alkyne by a Lewis acidic boron species to generate a zwitterionic intermediate. nih.govescholarship.org Such studies have sometimes resulted in the isolation and characterization of post-cyclization zwitterionic intermediates, providing direct evidence for the proposed pathway. nih.gov Kinetic isotope effects and Hammett studies in these systems suggest a concerted mechanism where alkyne activation and nucleophilic attack occur simultaneously, which is considered the rate-determining step. escholarship.org These findings on related sulfur-containing organoboron compounds offer a framework for hypothesizing the types of intermediates and pathways that this compound might undergo, particularly in reactions where the thioether group participates.

Table 1: Postulated Intermediates in Reactions Involving Phenylboronic Acid Derivatives

| Intermediate Type | Associated Reaction | Description |

|---|---|---|

| Boronate Complex | Suzuki-Miyaura Coupling | Formed during the transmetalation step after activation of the boronic acid with a base. |

| Zwitterionic Species | Electrophilic Addition | A molecule with both positive and negative charges; potentially formed by the interaction of the boron atom with a π-system. nih.gov |

Density Functional Theory (DFT) Calculations and Molecular Dynamics Simulations

Computational chemistry is a powerful tool for modeling chemical systems and predicting their behavior. Density Functional Theory (DFT) is a widely used method to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.comscielo.org.mx Such theoretical calculations can provide a detailed picture of reaction mechanisms, transition states, and the stability of intermediates that may be difficult to observe experimentally.

For phenylboronic acids, DFT calculations are employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms. scielo.org.mx

Calculate Vibrational Frequencies: Predict infrared and Raman spectra, which can be compared with experimental data for structural confirmation. researchgate.net

Analyze the Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. researchgate.net

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of reactivity. researchgate.netresearchgate.net

While specific DFT studies on this compound are not widely published, data from related molecules illustrate the insights that can be gained. For example, calculations on 3-fluoro-4-formylphenylboronic acid have been used to investigate its geometric structure, vibrational spectra, and electronic properties like the HOMO-LUMO gap. researchgate.net

Table 2: Representative Data from DFT Calculations on a Substituted Phenylboronic Acid

| Parameter | Description | Typical Calculated Value (Arbitrary Units) | Implication for Reactivity |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.8 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.7 eV | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net |

| Dipole Moment | Measure of the net molecular polarity | 3.2 Debye | Influences solubility and intermolecular interactions. |

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules, not specific experimental or calculated data for this compound.

Understanding Electronic and Steric Effects of Substituents on Reactivity

The reactivity of this compound is dictated by the interplay of the electronic and steric effects of its three functional groups: the boronic acid, the fluorine atom, and the methylthio group.

Electronic Effects:

Boronic Acid Group (-B(OH)₂): This group is electron-deficient and acts as a Lewis acid. Its acidity is a critical parameter, as the formation of a boronate anion is often a key step in its reactions.

Fluoro Substituent (-F): Located at the meta position relative to the boronic acid, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boron center, making it more susceptible to nucleophilic attack by a base. nih.gov In general, the introduction of fluorine substituents into phenylboronic acids increases their acidity. nih.gov

The combination of a meta-fluoro and a para-methylthio group creates a unique electronic environment. The strong inductive withdrawal from the fluorine atom enhances the acidity of the boronic acid. This is a crucial factor, as the acidity of boronic compounds is an important parameter that influences their applications. nih.gov

Steric Effects: Steric effects relate to the spatial arrangement of atoms. While the fluorine and methylthio groups are not exceptionally bulky, their presence can influence the orientation of the molecule as it approaches a catalyst or another reactant. nih.gov For instance, in reactions involving a transition metal catalyst, the substituents can affect how the phenylboronic acid coordinates to the metal center, potentially influencing the efficiency and selectivity of the reaction. The position of substituents on an aromatic ring can alter the precise patterns of chemical activity. nih.gov

Table 3: Summary of Substituent Effects in this compound

| Substituent | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| -B(OH)₂ | 1 | Lewis Acidic, Electron-withdrawing | Moderate |

| -F | 3 | Strongly Inductively Withdrawing (-I) | Small |

Aims and Scope of the Research Outline for 3 Fluoro 4 Methylthio Phenylboronic Acid

The unique combination of a boronic acid, a fluorine atom, and a methylthio group in 3-Fluoro-4-(methylthio)phenylboronic acid makes it a compelling target for academic and industrial research. The aims of studying this compound are multifaceted and include:

Exploring its Utility in Organic Synthesis : Investigating its reactivity in cross-coupling reactions and other synthetic transformations to create novel and complex organic molecules.

Developing New Methodologies : Using it as a model system to develop new synthetic methods for the preparation of substituted phenylboronic acids.

Investigating its Potential in Medicinal Chemistry : Evaluating its activity as an enzyme inhibitor or as a building block for the synthesis of new therapeutic agents. The combined electronic effects of the fluoro and methylthio groups could lead to unique binding properties.

Designing Novel Sensors and Materials : Leveraging the properties of the boronic acid and the substituent groups to create new sensors for biologically relevant molecules or to develop advanced materials with tailored properties.

The scope of research on this compound is broad, encompassing fundamental studies of its chemical properties and reactivity, as well as applied research into its potential applications in various fields of chemistry and biology.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 221030-80-4 | C₇H₈BFO₂S | 186.0 |

| 3-Fluoro-4-methylphenylboronic acid | 168267-99-0 | C₇H₈BFO₂ | 153.95 |

| (4-Fluoro-3-(methylthio)phenyl)boronic acid | 1451392-39-4 | C₇H₈BFO₂S | 186.02 |

| 4-Fluoro-2-(methylthio)phenylboronic acid | - | C₇H₈BFO₂S | 186.01 |

Data sourced from various chemical suppliers and databases. sigmaaldrich.comcymitquimica.comsigmaaldrich.com

Medicinal Chemistry and Biological Research

3-Fluoro-4-(methylthio)phenylboronic Acid as a Bioactive Scaffold

This compound represents a building block that combines the features of a phenylboronic acid with specific substitutions—a fluoro group and a methylthio group—that can be used to modulate its physicochemical properties and binding affinity to target proteins. The core phenylboronic acid moiety is a well-established scaffold in medicinal chemistry, recognized for its ability to engage in various biological interactions. nih.govmdpi.com

The incorporation of boronic acids into drug candidates has surged in recent decades, leading to several FDA-approved drugs. nih.govberkeley.edu This trend is driven by several key design principles. Boronic acids can act as bioisosteres for carboxylic acids or other functional groups, but with distinct chemical reactivity. mdpi.comresearchgate.net Their primary advantage lies in their ability to form reversible covalent bonds, which can lead to enhanced potency and prolonged duration of action compared to non-covalent inhibitors. nih.govresearchgate.net The design process often focuses on creating molecules where the boronic acid group is positioned to interact with a key nucleophilic residue in the active site of a target enzyme. nih.gov The remainder of the molecule, such as the substituted phenyl ring in this compound, provides the necessary specificity and additional binding interactions to anchor the inhibitor to the target. mdpi.com The success of this strategy is exemplified by drugs like bortezomib (B1684674) (a proteasome inhibitor) and vaborbactam (B611620) (a β-lactamase inhibitor), which have validated boronic acids as a privileged scaffold in drug design. nih.govmdpi.com

A hallmark of boronic acid chemistry is its capacity for reversible covalent bonding with biological nucleophiles. mdpi.com The boron atom acts as a Lewis acid, readily accepting a pair of electrons from nucleophilic residues like the hydroxyl group of serine or threonine. enamine.netnih.govnih.gov This interaction results in the formation of a stable, tetrahedral boronate adduct, which often mimics the transition state of the enzymatic reaction, leading to potent inhibition. nih.govasm.org This covalent bond is reversible, which can be advantageous in reducing the risk of permanent off-target modifications and associated toxicities. enamine.netnih.gov

Boronic acids also exhibit a strong and reversible interaction with 1,2- or 1,3-diols, such as those found in saccharides and some glycoproteins. bath.ac.ukacs.orgnih.govresearchgate.net This reaction forms cyclic boronate esters. bath.ac.ukacs.orgnih.gov While this property is widely exploited in sensors and separation systems, it is also a consideration in drug design, as it can influence the selectivity and pharmacokinetic profile of boronic acid-containing drugs. acs.orgnih.gov The formation of these reversible covalent bonds is a dynamic process, with the stability of the adduct depending on factors like pH and the specific nature of the interacting molecules. researchgate.netnsf.gov

Enzyme Inhibition Studies

The unique reactivity of the boronic acid moiety has made it a powerful tool for designing inhibitors against various classes of enzymes, particularly hydrolases. The ability to form a reversible tetrahedral complex with active site nucleophiles underpins its mechanism of action against proteases and other enzymes.

The proteasome is a critical multi-enzyme complex responsible for degrading intracellular proteins, and its inhibition is a validated strategy in cancer therapy. nih.gov Boronic acids have emerged as highly effective proteasome inhibitors. The first-in-class drug bortezomib features a peptide-boronic acid structure that targets the chymotrypsin-like activity of the 26S proteasome. wikipedia.orgnih.govnih.gov The boron atom forms a stable, reversible covalent adduct with the N-terminal threonine residue in the proteasome's active site, effectively blocking its function and leading to apoptosis in cancer cells. nih.govnih.gov Following this success, other boronic acid-based proteasome inhibitors, such as ixazomib, have been developed. mdpi.comnih.gov

| Compound | Target | Significance |

|---|---|---|

| Bortezomib | 26S Proteasome (N-terminal Threonine) | First-in-class proteasome inhibitor approved for multiple myeloma. wikipedia.orgnih.gov |

| Ixazomib | 26S Proteasome (N-terminal Threonine) | An orally bioavailable dipeptidyl boronic acid proteasome inhibitor. mdpi.comnih.gov |

| AS-06 | 20S Proteasome (Chymotrypsin-like activity) | A tyropeptin-boronic acid derivative with potent proteasome inhibitory activity (IC50 = 0.0022 μM). nih.gov |

Bacterial resistance to β-lactam antibiotics, often mediated by β-lactamase enzymes, is a major global health threat. mdpi.comfrontiersin.org Boronic acids have been successfully developed as inhibitors of serine-based β-lactamases (Classes A, C, and D). nih.gov They act as transition-state analogs, where the boron atom is attacked by the catalytic serine residue in the enzyme's active site. nih.govasm.org This forms a tetrahedral intermediate that mimics the high-energy state of β-lactam hydrolysis, effectively sequestering the enzyme and preventing it from inactivating antibiotics. nih.govmdpi.com Vaborbactam, a cyclic boronic acid, is a clinically approved β-lactamase inhibitor that restores the efficacy of partner antibiotics against resistant bacteria. mdpi.commdpi.com The design of boronic acid inhibitors with high affinity for various β-lactamases is an active area of research. nih.govacs.org

| Compound | Target Enzyme Class | Mechanism |

|---|---|---|

| Vaborbactam | Serine β-Lactamases (e.g., KPC) | Forms a reversible covalent adduct with the catalytic serine, acting as a transition-state analog. mdpi.commdpi.com |

| Taniborbactam | Serine and Metallo-β-Lactamases | A bicyclic boronate with an ultrabroad spectrum of activity. frontiersin.org |

| Benzo[b]thiophene-2-boronic acid | Class C β-Lactamase (AmpC) | A potent inhibitor with an affinity of 27 nM for E. coli AmpC. acs.org |

The versatility of the boronic acid scaffold extends to a range of other important enzyme targets.

Kinases: Protein kinases are crucial regulators of cell signaling, and their dysregulation is implicated in cancer. Boronic acid-containing compounds have been identified as dual inhibitors of kinases such as CLK and ROCK, demonstrating potential anticancer properties. mdpi.com

Elastase: Human neutrophil elastase is a serine protease involved in inflammatory diseases. Peptide boronic acids have been designed as potent, reversible "transition state analog" inhibitors of elastase, with some compounds showing nanomolar affinity. nih.govatsjournals.org These inhibitors form a tetrahedral adduct with the active site serine. atsjournals.org Arylboronic acids have also been shown to inhibit porcine pancreatic elastase. nih.gov

Histone Deacetylase (HDAC): HDACs are epigenetic regulators and are targets for cancer therapy. Boronic acid-based HDAC inhibitors have been developed, where the hydrated boronic acid is proposed to interact with the catalytic zinc ion and key amino acid residues (e.g., Tyrosine, Histidine) in the active site. acs.orgnih.govresearchgate.net Some of these compounds exhibit potent HDAC inhibitory activity in the nanomolar to submicromolar range. acs.orgnih.govnih.gov

| Target Enzyme | Example Inhibitor Class | Key Finding/Mechanism |

|---|---|---|

| Kinases (CLK, ROCK) | Pyrazolo[4,3-f]quinoline-based boronic acids | Identified as dual inhibitors with anticancer properties. mdpi.com |

| Human Neutrophil Elastase | Peptide boronic acids (e.g., MeOSuc-Ala-Ala-Pro-boroVal-OH) | Acts as a highly effective reversible transition-state analog inhibitor with a Ki of 0.57 nM. nih.govatsjournals.org |

| Histone Deacetylase (HDAC) | α-amino acid-bearing boronic acids | Inhibits HDACs by interacting with the active site zinc ion and key residues like Tyr and His. acs.orgnih.gov |

Anti-Cancer Research

The unique chemical properties of phenylboronic acid (PBA) and its derivatives have positioned them as compounds of significant interest in oncology. Their ability to interact with specific biological molecules, particularly sugars, forms the basis of their therapeutic potential.

Antiproliferative and Proapoptotic Activities in Cancer Cell Lines

While extensive research has focused on the broader class of phenylboronic acids, specific data on the antiproliferative and proapoptotic activities of this compound against various cancer cell lines are not extensively detailed in current literature. However, the general class of phenylboronic acid (PBA) derivatives has demonstrated notable anti-cancer effects. Studies have shown that some PBA compounds can inhibit the growth of tumor cells, such as mouse mammary adenocarcinoma 4T1 and mouse squamous cell carcinoma SCCVII. nih.gov The cytotoxic effects of these compounds are often dose-dependent. nih.gov

The therapeutic potential of boron-containing compounds as a class of anticancer agents is recognized, with some studies indicating that phenylboronic acid is more potent than boric acid in targeting the proliferative and metastatic properties of cancer cells. nih.gov Research into various substituted phenylboronic acids continues to uncover compounds with significant activity at micromolar concentrations against cell lines like the MDA-MB-231 breast cancer cell line. researchgate.net The induction of apoptosis, or programmed cell death, is a key mechanism for many effective anticancer agents. mdpi.commdpi.com

Cell Cycle Specificity and Mechanisms of Action

The mechanism by which cancer cells are inhibited often involves the disruption of the cell cycle. When a cell's cycle is arrested, it can no longer divide and proliferate, and prolonged arrest can lead to apoptosis. nih.gov For example, other complex molecules have been shown to induce cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. nih.govnih.govmdpi.com This arrest is often associated with the upregulation of regulatory proteins like p21. nih.gov

While the specific cell cycle effects of this compound are not detailed, the broader family of anticancer agents often exerts its effects by interfering with key signaling pathways. dovepress.com For instance, inhibition of pathways like MEK/ERK and PI3K/AKT is associated with anti-proliferative properties, while the activation of JNK signaling pathways can be linked to apoptosis induction. dovepress.com The specific molecular interactions and pathways influenced by this compound remain an area for further investigation.

Targeted Drug Delivery Systems Utilizing Phenylboronic Acid Derivatives

Phenylboronic acid (PBA) and its derivatives have emerged as highly promising agents for targeted cancer therapy. nih.govresearchgate.net This is primarily due to their unique ability to form reversible covalent bonds with cis-diol-containing molecules, such as sialic acids (SA). nih.gov Sialic acids are frequently overexpressed on the surface of various cancer cells, a phenomenon known as hypersialylation. rsc.orgrsc.org This difference between cancer cells and healthy cells provides a target for selective drug delivery.

By incorporating the PBA moiety into nanocarriers like nanoparticles, micelles, or liposomes, a targeted drug delivery system (DDS) can be created. nih.govrsc.org These PBA-functionalized systems can selectively recognize and bind to the sialic acid-rich surfaces of tumor cells, leading to enhanced accumulation of the therapeutic payload at the tumor site while minimizing exposure to healthy tissues. nih.govrsc.org This targeted approach aims to improve therapeutic efficacy and reduce off-target toxicity. nih.govnih.gov The interaction is also pH-sensitive, which can be exploited for controlled drug release within the acidic tumor microenvironment. rsc.org

| Component | Function in Drug Delivery System | Rationale for Use |

| Phenylboronic Acid (PBA) Moiety | Targeting Ligand | Selectively binds to sialic acids overexpressed on cancer cell surfaces. nih.govrsc.org |

| Nanocarrier (e.g., nanoparticle, micelle) | Drug Vehicle | Encapsulates and transports the anticancer drug through the bloodstream. rsc.org |

| Anticancer Drug (Payload) | Therapeutic Agent | Kills cancer cells upon release from the nanocarrier. researchgate.net |

| Linker (optional) | Connects PBA to the nanocarrier | Provides stability and proper orientation for the targeting ligand. |

Antimicrobial and Antiviral Activities

The introduction of halogen atoms, such as fluorine, into the structure of phenylboronic acids can confer significant antimicrobial properties. nih.gov Research has demonstrated that various halogenated phenylboronic acids possess antibacterial and antibiofilm activity against pathogenic bacteria. nih.gov

For instance, studies on (trifluoromethoxy)phenylboronic acids have evaluated their antibacterial potency against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus cereus) bacteria. nih.gov Similarly, other fluorinated and iodinated phenylboronic acids have shown efficacy against marine pathogens like Vibrio parahaemolyticus and Vibrio harveyi, which are common causes of foodborne infections. nih.gov These compounds were found to inhibit the growth of planktonic cells and prevent the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. nih.gov The active compounds also hindered virulence factors associated with biofilm development, such as motility and aggregation. nih.gov

While these findings highlight the potential of fluorinated phenylboronic acids as a class of antimicrobial agents, specific studies detailing the activity of this compound against a broad spectrum of bacteria and viruses are not yet available.

| Compound Class | Target Organism(s) | Observed Effect |

| (Trifluoromethoxy)phenylboronic acids | Escherichia coli, Bacillus cereus | Antibacterial activity. nih.gov |

| Halogenated Phenylboronic Acids (e.g., FIPBA, DIMPBA) | Vibrio parahaemolyticus, Vibrio harveyi | Antibacterial and antibiofilm activity; inhibition of virulence factors. nih.gov |

Other Therapeutic Applications and Biological Modulation

Anti-inflammatory Properties

The potential for novel compounds to possess anti-inflammatory properties is a significant area of pharmaceutical research. nih.gov Inflammation is a key factor in many diseases, and agents that can modulate this process are of great therapeutic interest. While flavonoids and other classes of natural compounds are known to have both anti-inflammatory and anti-cancer properties, the specific anti-inflammatory effects of this compound have not been extensively characterized in the available literature. nih.gov Further research would be required to determine if this compound or its derivatives possess clinically relevant anti-inflammatory activity.

Structure-Activity Relationship (SAR) Studies

For this compound, the SAR can be broken down as follows:

Boronic Acid Group [-B(OH)₂]: This is the primary functional group responsible for the reversible covalent interactions with diols (e.g., glucose) and specific protein residues (e.g., serine). Its Lewis acidic nature is central to its chemical reactivity.

Phenyl Ring: This aromatic scaffold serves as a rigid framework to position the functional groups. Its electronic properties are readily modified by substituents.

3-Fluoro Substituent (-F): As a highly electronegative atom, fluorine acts as a strong electron-withdrawing group via the inductive effect. This increases the Lewis acidity of the boron atom, lowering the pKa of the boronic acid group. nih.gov This is a critical modification for enhancing activity at physiological pH.

| Structural Moiety | Contribution to Properties and Activity |

|---|---|

| Boronic Acid [-B(OH)₂] | - Forms reversible covalent bonds with diols (glucose, etc.).

|

| Phenyl Ring | - Provides a stable scaffold for functional groups.

|

| 3-Fluoro Group (-F) | - Strong electron-withdrawing effect increases Lewis acidity.

|

| 4-Methylthio Group (-SCH₃) | - Increases lipophilicity, potentially affecting cell uptake and biodistribution.

|

Advanced Topics and Future Directions

Rational Design and Computational Approaches in Drug Discovery

The rational design of drug candidates frequently employs computational methods to predict the interaction between a small molecule and a biological target. For boronic acids, including structurally similar compounds to 3-fluoro-4-(methylthio)phenylboronic acid, these approaches are pivotal. The boron atom's ability to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites is a key feature explored in drug design.

Computational techniques that would be applied include:

Molecular Docking: This method would be used to predict the binding orientation and affinity of this compound to a target protein. The fluorine and methylthio groups would be of particular interest, as they significantly influence the electronic and steric properties of the phenyl ring, affecting potential interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. scbt.com For a series of phenylboronic acid derivatives, QSAR models could predict the inhibitory potency based on descriptors such as lipophilicity, electronic effects of the substituents (like the fluoro and methylthio groups), and steric parameters. scbt.comchemicalbook.com These models are instrumental in prioritizing the synthesis of more potent and selective inhibitors. scbt.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to understand the stability of the interactions and the role of solvent molecules.

While specific studies on this compound are not available, the general principles of using these computational tools are well-established for other boronic acid-based inhibitors. scbt.comchemicalbook.com

Development of Novel Boron-Containing Drug Candidates

Boronic acids are a privileged scaffold in medicinal chemistry, with several FDA-approved drugs, such as bortezomib (B1684674) and vaborbactam (B611620), highlighting their therapeutic potential. chemicalbook.comscbt.com The unique properties of the boronic acid moiety, particularly its ability to act as a transition-state analog inhibitor of proteases and other enzymes, drive their development. chemicalbook.com

The development of novel drug candidates based on the this compound scaffold would likely focus on its potential as an inhibitor for enzymes where related phenylboronic acids have shown activity. The substitution pattern—a fluorine atom meta to the boronic acid and a methylthio group para—provides a unique combination of electronic and steric properties that can be exploited for selective binding to a target. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability, while the methylthio group can occupy hydrophobic pockets within an enzyme's active site.

Future research would involve synthesizing libraries of compounds derived from this compound and screening them against various therapeutic targets, such as serine proteases, beta-lactamases, or specific cancer-related enzymes.

Integration of this compound in Complex Molecular Architectures (e.g., Nanoparticles, Polymers)

Boronic acids are versatile building blocks for creating complex molecular architectures due to their ability to form reversible covalent bonds with diols. This property is widely used in the development of "smart" materials that can respond to specific stimuli, such as changes in pH or the presence of saccharides.

Potential applications in complex architectures include:

Nanoparticles for Drug Delivery: this compound could be incorporated onto the surface of nanoparticles. These functionalized nanoparticles could then target cells with high concentrations of sialic acids on their surface (a common feature of cancer cells), leading to targeted drug delivery.

Responsive Polymers and Hydrogels: Integration into polymer chains can lead to materials that change their properties in response to glucose. This is because the boronic acid can bind with the diol units of glucose, causing the polymer network to swell or shrink. Such materials have potential applications in glucose sensing and insulin delivery systems.

Although specific examples utilizing this compound are not documented, the extensive research on other boronic acids in this field provides a clear roadmap for its potential integration into such advanced materials.

Sustainable Synthesis and Green Chemistry Approaches for Boronic Acid Derivatives

The synthesis of boronic acids has traditionally involved methods that are not always aligned with the principles of green chemistry. However, significant progress has been made in developing more sustainable synthetic routes.

Green chemistry approaches applicable to the synthesis of this compound and its derivatives include:

Catalytic Borylation Reactions: Modern methods often employ palladium or iridium catalysts for the direct C-H borylation of aromatic compounds or the coupling of aryl halides with diboron (B99234) reagents. These methods can offer higher atom economy and milder reaction conditions compared to traditional organolithium or Grignard-based routes.

Solvent-Free or Aqueous Conditions: The development of catalytic systems that are active in water or under solvent-free (mechanochemical) conditions significantly reduces the environmental impact of organic synthesis.

Phase-Switching Strategies: Boronic acids can be used as "phase tags" to simplify purification. By forming a complex with a polyol like sorbitol at high pH, the boronic acid can be switched into an aqueous phase, allowing for easy separation from non-polar impurities without the need for chromatography. This technique is inherently "green" as it reduces solvent and silica gel waste.

Applying these sustainable methodologies to the synthesis of this compound would be a key step in ensuring its production is environmentally responsible.

Emerging Applications in Materials Science

Beyond biomedical applications, the unique chemical properties of boronic acids lend themselves to a variety of uses in materials science. The ability to form dynamic covalent bonds is particularly valuable for creating self-healing materials and sensors.

Emerging materials science applications for boronic acids like this compound could include:

Self-Healing Materials: Polymers incorporating boronic esters can exhibit self-healing properties. When the material is damaged, the reversible boronic ester bonds can reform upon heating or other stimuli, restoring the material's integrity.

Sensors: The interaction of boronic acids with diols can be coupled with a fluorescent reporter to create sensors for saccharides and other biologically important molecules.

Organic Electronics: Arylboronic acids are crucial building blocks in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the synthesis of conjugated polymers and other organic materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific electronic properties imparted by the fluoro and methylthio substituents could be used to tune the optical and electronic properties of these advanced materials.

While the direct application of this compound in these areas has not been reported, its structural features make it a candidate for future exploration in the design of novel functional materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-4-(methylthio)phenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is a primary method for synthesizing arylboronic acids. For this compound, use a palladium catalyst (e.g., Pd(PPh₃)₄) and a halogenated precursor (e.g., 3-fluoro-4-(methylthio)iodobenzene) with bis(pinacolato)diboron. Reaction solvents (THF or dioxane), temperature (80–100°C), and base (Na₂CO₃ or K₂CO₃) must be optimized to avoid deboronation. Post-synthesis purification via column chromatography or recrystallization is critical due to boronic acid sensitivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹¹B NMR : Confirms boron presence and monitors boronic acid stability (δ ~30 ppm for free boronic acid; shifts upon diol complexation).

- ¹H/¹³C NMR : Assign peaks using substituent effects (e.g., fluorine-induced deshielding, methylthio group at ~δ 2.5 ppm for S-CH₃).

- IR Spectroscopy : B-O stretching (~1340 cm⁻¹) and S-CH₃ vibrations (~700 cm⁻¹).